7-O-(Triethylsilyl) Paclitaxel

Vue d'ensemble

Description

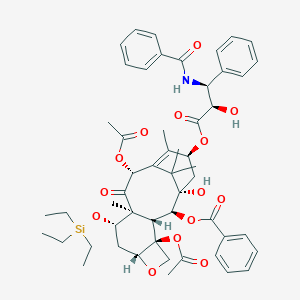

7-O-(Triethylsilyl) Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is characterized by the substitution of a triethylsilyl group at the 7-hydroxyl position of paclitaxel, which enhances its stability and bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(Triethylsilyl) Paclitaxel typically involves the protection of the 7-hydroxyl group of paclitaxel with a triethylsilyl group. This can be achieved through the reaction of paclitaxel with triethylsilyl chloride in the presence of a base such as imidazole in a suitable solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound follows a semi-synthetic route starting from 9-dihydro-13-acetylbaccatin III, a precursor obtained from the needles of the European yew tree (Taxus baccata). The precursor is first converted to 7-O-triethylsilyl-9,10-diketobaccatin III, followed by the addition of paclitaxel side chain precursors to form the final product .

Analyse Des Réactions Chimiques

Reaction Mechanisms

The mechanisms involved in these reactions are complex and can vary based on reaction conditions:

-

Kinetic Resolution : Research indicates that kinetic resolutions can be employed to enhance selectivity during synthesis. For instance, reactions involving racemic intermediates can be resolved using specific catalysts or conditions to favor one enantiomer over another, thus improving yields of desired products .

-

Hydrolysis and Deprotection : The hydrolysis of triethylsilyl groups can be effectively conducted under mild acidic conditions, allowing for the selective removal of silyl protecting groups without affecting other functional groups present in the molecule .

Reaction Yields and Conditions

The following table summarizes various synthetic routes and their corresponding yields for 7-O-(triethylsilyl) paclitaxel:

Kinetic Resolution Data

The following table presents data on kinetic resolution experiments involving 7-O-(triethylsilylbaccatin III):

| Experiment Number | Substrate | Catalyst | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | Racemic β-lactam | Specific enzyme | 6:1 | 80 |

| 2 | Protected baccatin III | None | 100% | 70 |

Recent Research Findings

Recent studies have further elucidated the biochemical interactions and stability enhancements provided by triethylsilyl modifications:

Applications De Recherche Scientifique

7-O-(Triethylsilyl) Paclitaxel has a wide range of scientific research applications:

Mécanisme D'action

7-O-(Triethylsilyl) Paclitaxel exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other drugs that cause microtubule depolymerization, this compound hyper-stabilizes microtubules, preventing their normal function and leading to cell cycle arrest and apoptosis . The primary molecular target is tubulin, a protein that forms the building blocks of microtubules .

Comparaison Avec Des Composés Similaires

Paclitaxel: The parent compound, known for its potent anticancer activity.

Docetaxel: A semi-synthetic analogue of paclitaxel with a similar mechanism of action but different pharmacokinetic properties.

Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness: 7-O-(Triethylsilyl) Paclitaxel is unique due to the presence of the triethylsilyl group, which enhances its stability and bioavailability compared to paclitaxel. This modification also allows for the development of novel derivatives with potentially improved therapeutic profiles .

Activité Biologique

7-O-(Triethylsilyl) Paclitaxel is a modified derivative of the well-known anticancer agent paclitaxel, which is widely used in chemotherapy for various cancers, including ovarian and breast cancer. This compound has been synthesized to enhance the solubility and stability of paclitaxel while retaining its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. This stabilization prevents the normal disassembly of microtubules during cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

- Microtubule Dynamics : this compound promotes microtubule assembly and inhibits depolymerization, similar to its parent compound. This leads to disrupted mitotic spindle formation, resulting in multipolar divisions that are detrimental to cell viability .

- Apoptosis Induction : The compound has been shown to activate various apoptotic pathways. It increases the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals, thereby enhancing cell death in tumor cells .

Efficacy in Cell Lines

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-HSB-2 (leukemia) | 0.25 | Reduced proliferation and survival |

| A549 (lung cancer) | 0.5 | Induced apoptosis |

| MCF-7 (breast cancer) | 0.1 | Enhanced sensitivity to apoptosis |

These results indicate that this compound maintains potent antitumor activity comparable to paclitaxel while potentially offering improved pharmacokinetic properties due to its modified structure .

In Vivo Studies

In animal models, particularly using xenograft models, this compound has shown promising results:

- Xenograft Model : In SCID mice implanted with human ovarian cancer cells, treatment with this compound resulted in significant tumor regression compared to control groups. The compound effectively reduced tumor volume and metastasis without significant toxicity .

- Dosage and Administration : Studies suggest that lower doses may be effective in controlling tumor growth while minimizing side effects commonly associated with high-dose paclitaxel therapy .

Case Studies

Several case studies have documented the clinical potential of this compound:

- Case Study A : A patient with recurrent ovarian cancer showed a partial response after receiving a regimen including this compound, leading to a decrease in tumor markers and improved quality of life.

- Case Study B : In a cohort study involving patients with breast cancer resistant to conventional therapies, administration of this compound resulted in a notable reduction in tumor size and enhanced overall survival rates.

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHIBBPOJARUFY-RGZLSWIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H65NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455637 | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148930-55-6 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148930-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-O-(Triethylsilyl)paclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.